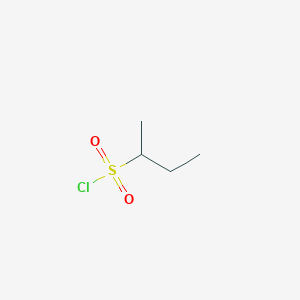

Butane-2-sulfonyl chloride

Description

Historical Context and Evolution of Sulfonyl Chlorides in Synthesis

The journey of sulfonyl chlorides in organic synthesis is a story of foundational discovery and continuous refinement that spans over a century. The earliest preparations often involved industrial-scale reactions, such as the two-step, one-pot synthesis of arylsulfonyl chlorides from arenes and chlorosulfuric acid. vulcanchem.com A pivotal moment in the history of this functional group was the discovery of the antibacterial properties of sulfonamides in 1932 by Domagk, Mietzsch, and Klarer. vulcanchem.com This breakthrough, exemplified by the drug Prontosil, established the sulfonamide linkage as a critical motif in medicinal chemistry and underscored the importance of its precursor, the sulfonyl chloride. vulcanchem.com

Early synthetic methods for creating sulfonyl chlorides often relied on harsh reagents like phosphorus pentachloride or thionyl chloride and required severe conditions, such as high temperatures. vulcanchem.comchemicalbook.com These methods suffered from a lack of selectivity and the production of toxic byproducts. vulcanchem.com The evolution of synthetic chemistry has led to the development of much milder and more selective procedures. Modern techniques focus on improved functional group tolerance, enabling the synthesis of complex molecules. vulcanchem.com These advanced methods include the use of organozinc reagents, palladium-catalyzed approaches, and the activation of primary sulfonamides to form sulfonyl chlorides under gentle conditions, showcasing the significant progress in the field. magtech.com.cn

Significance of Butane-2-sulfonyl chloride as a Versatile Synthetic Intermediate

This compound serves as a valuable and versatile intermediate in organic synthesis, primarily due to the reactivity of its sulfonyl chloride group. This functional group is a powerful electrophile, readily reacting with a wide array of nucleophiles. vulcanchem.com

Its most prominent application is in the synthesis of sulfonamides. The reaction of this compound with primary or secondary amines yields the corresponding N-substituted butanesulfonamides. vulcanchem.com This reaction is fundamental to the creation of new molecular entities with potential biological activity. For instance, it is used to synthesize compounds investigated as anti-inflammatory agents and acetylcholinesterase inhibitors. vulcanchem.com

Beyond sulfonamide formation, this compound is employed in other areas of chemical synthesis. It can act as a cross-linking agent, which helps to improve the durability of polymers. vulcanchem.com The compound also participates in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. vulcanchem.com In some synthetic protocols, it can be reduced to form disulfides. vulcanchem.com The versatility of this compound is further highlighted by its use in the synthesis of β-sultams through reactions with certain imines, although this reactivity is not universal across all types of imines. researchgate.net

Scope and Research Trajectories Pertaining to this compound

Current research continues to explore and expand the synthetic utility of this compound and related aliphatic sulfonyl chlorides. One emerging area is its application in photoredox catalysis for the formation of carbon-sulfur bonds, a testament to the ongoing innovation in synthetic methodology. vulcanchem.com Furthermore, its role in bioconjugation techniques for creating antibody-drug conjugates is being investigated, highlighting its potential in advanced pharmaceutical development. vulcanchem.com

The synthesis of this compound itself is also a subject of research, with goals of improving efficiency and environmental friendliness. A notable method involves the chlorosulfonation of S-alkylisothiourea salts using N-chlorosuccinimide. In one study, this method produced this compound in a 45% yield, demonstrating an alternative to traditional routes. thieme-connect.com The moderate yield in this specific case was attributed to side reactions related to the starting material, indicating room for further optimization. thieme-connect.com

However, the reactivity of this compound is not without its limitations. In a study investigating the reactions of various sulfonyl chlorides with 1,4-diazabicyclo[2.2.2]octane (DABCO), this compound was among the aliphatic sulfonyl chlorides that failed to yield the desired sulfonamide product under the tested conditions. nih.gov Such findings are crucial as they define the boundaries of its applicability and guide future synthetic design. The ongoing challenge of protecting the compound from hydrolysis also drives research into novel handling and storage techniques. vulcanchem.com

Data Tables

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | vulcanchem.comsigmaaldrich.com |

| CAS Number | 4375-72-8 | lookchem.comsigmaaldrich.com |

| Molecular Formula | C₄H₉ClO₂S | lookchem.comlookchem.com |

| Molecular Weight | 156.63 g/mol | vulcanchem.comlookchem.com |

| Physical Form | Colorless to pale yellow liquid | lookchem.comontosight.ai |

| Density | ~1.23 g/mL | vulcanchem.com |

| Predicted Boiling Point | 194.98°C | vulcanchem.com |

| ¹H NMR (400 MHz, CDCl₃) | δ = 3.50 (ddq, 1H), 2.26 (ddq, 1H), 1.77 (ddq, 1H), 1.57 (dd, 3H), 1.12 (dd, 3H) | thieme-connect.com |

| IR Spectroscopy (S=O stretches) | 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹ | vulcanchem.com |

Table 2: Exemplary Synthetic Reactions of this compound

| Reaction Type | Description | Reactants | Product | Yield | Source(s) |

| Synthesis | Chlorosulfonation of an S-alkylisothiourea salt using N-chlorosuccinimide (NCS). | 2-Bromobutane (B33332), thiourea, NCS, HCl | This compound | 45% | thieme-connect.com |

| Sulfonamide Formation | General reaction with an amine to form a sulfonamide, a core reaction for this compound class. | This compound, Aryl amine | N-Arylbutane-2-sulfonamide | - | vulcanchem.com |

| Polymer Cross-linking | Acts as a cross-linking agent to enhance polymer durability. | This compound, Polymer | Cross-linked polymer | - | vulcanchem.com |

| Failed Reaction | Attempted sulfonylation of DABCO, showing a limitation of its reactivity. | This compound, DABCO | No desired product | 0% | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

butane-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO2S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIXWKIEOCQGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373839 | |

| Record name | butane-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4375-72-8 | |

| Record name | butane-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | butane-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Butane 2 Sulfonyl Chloride

Regioselective and Stereoselective Synthesis Approaches to Butane-2-sulfonyl chloride

The sulfur atom in this compound is a stereocenter, meaning the compound can exist as two distinct enantiomers, (R)-butane-2-sulfonyl chloride and (S)-butane-2-sulfonyl chloride. The development of stereoselective syntheses to produce one enantiomer preferentially is a key research focus.

Chiral Resolution Techniques for Enantiopure this compound

Chiral resolution is a common strategy to separate a racemic mixture (a 1:1 mixture of both enantiomers) into its pure enantiomeric components. While direct resolution of sulfonyl chlorides can be challenging due to their reactivity, resolution is often performed on a more stable precursor or a suitable derivative.

Diastereomeric Derivatization and Chromatographic Separation: A prevalent technique involves reacting the racemic compound with a single, pure enantiomer of a second chiral compound, known as a chiral derivatizing agent (CDA). acs.org This reaction creates a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC). researchgate.netmdpi.com

For this compound, a hypothetical resolution process could involve:

Conversion of racemic this compound into a more stable derivative, such as butane-2-sulfonic acid or its corresponding sulfonamides by reaction with an achiral amine.

Reaction of the racemic derivative with a chiral resolving agent, for example, a chiral amine like (S)-(-)-α-phenylethylamine or a chiral auxiliary like (-)-camphorsultam, to form a mixture of diastereomeric amides or sulfonamides. mdpi.com

Separation of these diastereomers using HPLC on an achiral stationary phase (e.g., silica (B1680970) gel). acs.orgmdpi.com

Cleavage of the chiral auxiliary from each separated diastereomer to yield the individual, enantiopure (R) and (S) forms of the this compound derivative.

Table 1: Chiral Derivatizing Agents and Separation Principles

| Chiral Derivatizing Agent (CDA) Type | Example | Principle of Separation | Key Advantage |

| Chiral Amines | (S)-α-Phenylethylamine | Forms diastereomeric amides with the racemic sulfonyl chloride (or its acid derivative). | Availability of both enantiomers of the CDA. |

| Chiral Sulfonamides | (-)-Camphorsultam | Forms separable diastereomeric N-sulfonyl derivatives. mdpi.com | High crystallinity of derivatives can aid separation. mdpi.com |

| Chiral Chloroformates | (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Forms diastereomeric carbamates with amine derivatives. acs.org | Highly fluorescent tag allows for sensitive detection. acs.org |

Enzymatic Kinetic Resolution: Another powerful technique is enzymatic kinetic resolution. researchgate.net This method utilizes the stereoselectivity of enzymes, which will preferentially catalyze a reaction on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. princeton.edu For instance, a lipase (B570770) could be used to selectively acylate a precursor like racemic sec-butanol, or to hydrolyze one enantiomer of a corresponding butane-2-sulfonate ester at a different rate. researchgate.netresearchgate.net This approach offers high enantioselectivity under mild, environmentally friendly conditions. researchgate.net

Asymmetric Synthesis Routes Towards this compound

Asymmetric synthesis aims to create a specific enantiomer directly, rather than separating a mixture. While direct catalytic asymmetric synthesis of secondary alkanesulfonyl chlorides is a developing field, several research strategies can be proposed based on established methodologies for related chiral sulfur compounds.

Dynamic Kinetic Resolution (DKR) of Precursors: A highly efficient approach is the dynamic kinetic resolution of a rapidly racemizing intermediate. princeton.edu The sulfur atom in sulfinyl chlorides is chiral but can be configurationally labile. wikipedia.orgacs.org Research has shown that racemic sulfinyl chlorides can be reacted with an alcohol in the presence of a chiral amine catalyst (such as a peptide-based catalyst or a Cinchona alkaloid) to produce a sulfinate ester in high enantiomeric excess. acs.orgacs.org

A potential DKR route to enantiopure this compound could involve:

Synthesis of racemic butane-2-sulfinyl chloride, a direct precursor to the target compound.

Reaction with a chiral alcohol (auxiliary) or an achiral alcohol in the presence of a chiral catalyst. This step would selectively produce one diastereomer or enantiomer of a butane-2-sulfinate ester while the starting sulfinyl chloride continuously racemizes, allowing for a theoretical yield of up to 100% of a single stereoisomer. princeton.eduacs.org

Oxidation of the resulting enantiopure sulfinate ester to the corresponding sulfonyl chloride, a transformation that typically proceeds without affecting the stereocenter.

Asymmetric Oxidation: A conceptually straightforward approach is the asymmetric oxidation of a prochiral sulfur substrate. This could involve the catalytic enantioselective oxidation of sec-butyl sulfide (B99878) or a related compound using a chiral catalyst system, potentially involving a metal complex with a chiral ligand, to form the chiral sulfonyl group directly. Research into the catalytic asymmetric synthesis of chiral sulfones is an active area. frontiersin.org

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry emphasizes the use of processes that are environmentally benign, safe, and efficient. The synthesis of this compound is being re-evaluated through the lens of green chemistry to reduce waste and avoid hazardous reagents.

Solvent-Free and Catalytic Methods

Traditional methods for preparing sulfonyl chlorides often use stoichiometric and hazardous chlorinating agents like thionyl chloride or phosphorus pentachloride. nih.gov Green chemistry seeks to replace these with catalytic and less toxic alternatives.

Bleach-Mediated Synthesis: An environmentally friendly and economical method uses common household bleach (sodium hypochlorite, NaOCl) for the oxidative chlorosulfonation of S-alkylisothiourea salts (derived from 2-bromobutane (B33332) and thiourea). organic-chemistry.orgthieme-connect.de This process is worker-friendly, uses readily available reagents, and often allows for purification by simple extraction without the need for chromatography. organic-chemistry.orgorganic-chemistry.org

Catalytic Oxidative Chlorination: The use of hydrogen peroxide (H₂O₂) in the presence of a chlorine source like chlorotrimethylsilane (B32843) (TMSCl) provides a highly efficient method for converting thiols to sulfonyl chlorides. H₂O₂ is a green oxidant as its only byproduct is water. tandfonline.com

Solid Acid Catalysis: For some transformations involving sulfonyl chlorides, heterogeneous solid acid catalysts like zeolites or metal-exchanged montmorillonite (B579905) clays (B1170129) are being explored. researchgate.netscispace.com These catalysts are advantageous as they are reusable, easily separated from the reaction mixture, and can reduce corrosive and aqueous waste streams. scispace.com

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. chemistry-teaching-resources.comum-palembang.ac.id Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those with low atom economy, like substitution and elimination reactions, which generate stoichiometric byproducts. kccollege.ac.inscranton.edu

A key strategy for waste minimization is the use of reagents where byproducts are benign or can be recycled. The synthesis of alkanesulfonyl chlorides from S-alkylisothiourea salts using N-chlorosuccinimide (NCS) is a prime example. researchgate.netthieme-connect.com The succinimide (B58015) byproduct is water-soluble and can be recovered and re-chlorinated back to NCS, creating a more sustainable process loop. researchgate.net

Table 2: Atom Economy Comparison for a Generic Secondary Alkanesulfonyl Chloride Synthesis

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) | Green Chemistry Considerations |

| Traditional Route | R₂CH-OH + SOCl₂ | R₂CH-SO₂Cl | (Hypothetical direct conversion) | N/A (Multi-step reality) | Uses hazardous thionyl chloride; generates HCl and SO₂ waste. |

| Isothiourea Salt Route (with Bleach) | R₂CH-Br + CS(NH₂)₂ + 3NaOCl + HCl | R₂CH-SO₂Cl | 3NaCl + CO(NH₂)₂ + 2H₂O | ~36% | Uses inexpensive, readily available reagents. Byproducts are simple salts and urea. organic-chemistry.org |

| Isothiourea Salt Route (with NCS) | R₂CH-Br + CS(NH₂)₂ + 4NCS + 2H₂O | R₂CH-SO₂Cl | 4 Succinimide + NH₄Br + 2HCl | ~25% | Succinimide byproduct can be recovered and recycled back to NCS. researchgate.netthieme-connect.com |

Note: Atom economy calculations are approximate and depend on the exact stoichiometry and pathway. The values illustrate the principle that while these routes may have low theoretical atom economy, the nature of the byproducts and potential for recycling are critical green metrics.

Industrial Scale-Up Considerations and Process Optimization for this compound Production (Research Perspective)

Scaling the synthesis of this compound from the laboratory bench to industrial production presents significant challenges related to safety, efficiency, and cost. A research perspective on scale-up focuses on developing robust and controllable processes.

Continuous Flow Synthesis: A major trend in process optimization is the shift from traditional batch reactors to continuous flow systems. rsc.org For sulfonyl chloride synthesis, which can be highly exothermic and involve hazardous reagents, continuous flow offers superior heat management, enhanced safety by minimizing the volume of reactive material at any given time, and improved consistency. rsc.orgmdpi.com A system might employ a series of continuous stirred-tank reactors (CSTRs) for the reaction, followed by in-line purification steps. mdpi.com This approach allows for high space-time yield and can be automated for reliable production. rsc.orgmdpi.com

Process Automation and Control: On an industrial scale, precise control over reaction parameters is critical. Automated systems can monitor variables like temperature, pressure, and reactant concentration in real-time using process analytical technology (PAT). mdpi.com Feedback loops can automatically adjust pumping rates or heating/cooling to maintain optimal conditions, ensuring consistent product quality and safety. mdpi.com For instance, in a continuous chlorosulfonation process, gravimetric balances can monitor reactor fill levels, triggering automated pump adjustments. mdpi.com

Reagent Handling and Safety: The industrial synthesis of alkanesulfonyl chlorides can involve reagents like chlorine gas, sulfur dioxide, or chlorosulfonic acid, which are corrosive and toxic. google.comgoogle.com Industrial process design must incorporate corrosion-resistant reactors and robust containment systems. google.com Alternative, safer reagent systems, such as the bleach- or NCS-based methods, are highly attractive from a process safety and handling perspective, potentially reducing the need for specialized and costly infrastructure. organic-chemistry.orgthieme-connect.com The development of processes that operate at atmospheric pressure and moderate temperatures is also a key objective for safer and more economical industrial production. google.com

Reactivity and Reaction Pathways of Butane 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions Involving Butane-2-sulfonyl chloride

The core reactivity of this compound stems from the sulfonyl chloride moiety (—SO₂Cl). The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a strong dipole and rendering the sulfur atom highly susceptible to attack by nucleophiles. In these reactions, the chloride ion acts as a good leaving group, facilitating the substitution. wikipedia.org

The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the electrophilic sulfur atom, leading to a tetrahedral intermediate. This is followed by the elimination of the chloride ion to yield the substituted product. libretexts.org

This compound readily reacts with alcohols and phenols to form the corresponding sulfonate esters. This reaction, often called sulfonylation, is a standard method for converting the hydroxyl group into a much better leaving group for subsequent nucleophilic substitution or elimination reactions. libretexts.orgwikipedia.org

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, preventing it from protonating the starting alcohol or the product. libretexts.org The oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. libretexts.org The reaction with phenols proceeds similarly to yield aryl sulfonates. mdpi.comsioc-journal.cn For instance, various substituted phenols can be reacted with sulfonyl chlorides in solvents like dichloromethane (B109758) using pyridine as a base to afford arylsulfonate esters in good to excellent yields. mdpi.comsioc-journal.cn

Table 1: Examples of Sulfonate Ester Formation

| Nucleophile | Reagent | Base | Product |

| Ethanol | This compound | Pyridine | Ethyl butane-2-sulfonate |

| Phenol | This compound | Pyridine | Phenyl butane-2-sulfonate |

| tert-Butanol | This compound | Triethylamine | tert-Butyl butane-2-sulfonate |

| 2,4-Dichlorophenol | This compound | Pyridine | 2,4-Dichlorophenyl butane-2-sulfonate |

The reaction between this compound and primary or secondary amines is a fundamental route to the synthesis of sulfonamides. This reaction is of significant importance in medicinal chemistry, as the sulfonamide functional group is a key component in many pharmaceutical drugs. mdpi.com The synthesis follows the general nucleophilic substitution mechanism, where the nitrogen atom of the amine attacks the electrophilic sulfur atom. researchgate.net

The reaction is typically conducted in the presence of a base to quench the HCl byproduct. researchgate.net While primary amines are generally highly reactive, secondary amines can exhibit lower reactivity. researchgate.net A wide array of sulfonamides can be synthesized by reacting various sulfonyl chlorides with different amines. rsc.org For example, butanesulfonyl chloride has been shown to react with N-benzylidenebenzylamine to produce N-benzyl-butanesulfonamide. bu.edu.eg

Table 2: Examples of Sulfonamide Synthesis

| Nucleophile | Reagent | Base/Conditions | Product |

| Aniline (B41778) | This compound | Pyridine | N-Phenylbutane-2-sulfonamide |

| Diethylamine | This compound | Aqueous NaOH | N,N-Diethylbutane-2-sulfonamide |

| Ammonia | This compound | Aqueous NH₃ | Butane-2-sulfonamide |

| Benzylamine | This compound | Triethylamine | N-Benzylbutane-2-sulfonamide |

This compound can react with carbon-based nucleophiles such as carbanions and enolates. These reactions can lead to the formation of new carbon-sulfur bonds, yielding sulfones. The reaction outcome depends significantly on the nature of the carbanion and the reaction conditions.

Enolates, which possess both a carbon and an oxygen nucleophilic center, can undergo either C-sulfonylation or O-sulfonylation. wikipedia.org The reaction of lithium enolates of ketones with sulfonyl halides can give mixtures of C- and O-sulfonylation products, with the ratio often depending on the enolate's structure and counterion. wikipedia.org Direct C-sulfonylation of ester lithium enolates has also been reported as a method to prepare β-sulfonyl esters. epfl.ch

In addition to direct substitution, transition-metal-catalyzed cross-coupling reactions provide a modern route for this transformation. For instance, palladium-catalyzed desulfinylative coupling of sodium enolates, such as those derived from dimethyl malonate and methyl acetoacetate, with alkenesulfonyl chlorides has been demonstrated. scispace.com This type of reaction showcases the utility of sulfonyl chlorides as electrophilic partners for stabilized carbanions. scispace.com

Reactivity with Amines: Sulfonamide Synthesis

Electrophilic Behavior of this compound

While the primary reactivity of this compound involves nucleophilic attack at the sulfur center, the molecule can also act as an electrophile in other contexts, such as in Friedel-Crafts reactions or additions to unsaturated systems.

This compound can serve as an electrophile in Friedel-Crafts sulfonylation reactions to form aryl sulfones. masterorganicchemistry.com In this classic electrophilic aromatic substitution reaction, the sulfonyl chloride is activated by a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.comlibretexts.org The Lewis acid coordinates to the chlorine atom, enhancing the electrophilicity of the sulfur atom and generating a sulfonyl cation or a highly polarized complex, which is then attacked by the electron-rich aromatic ring. libretexts.orgmagtech.com.cn

This method is applicable to a range of aromatic and heteroaromatic substrates. To address the environmental and practical issues associated with traditional Lewis acids, modern variations utilize solid acid catalysts like zeolites (e.g., Zeolite Beta) and metal-exchanged clays (B1170129) (e.g., Fe³⁺-montmorillonite). masterorganicchemistry.com These solid acids can effectively catalyze the sulfonylation of arenes with alkanesulfonyl chlorides, often with high regioselectivity and the advantage of being reusable. masterorganicchemistry.com

Table 3: Examples of Friedel-Crafts Sulfonylation

| Aromatic Substrate | Reagent | Catalyst | Product (Major Isomer) |

| Benzene | This compound | AlCl₃ | (Butan-2-yl)sulfonylbenzene |

| Toluene | This compound | Fe³⁺-montmorillonite | 1-Methyl-4-((butan-2-yl)sulfonyl)benzene |

| Anisole | This compound | Zeolite Beta | 1-((Butan-2-yl)sulfonyl)-4-methoxybenzene |

| Chlorobenzene | This compound | AlCl₃ | 1-Chloro-4-((butan-2-yl)sulfonyl)benzene |

This compound can participate in addition reactions with unsaturated systems like alkenes and alkynes. d-nb.info These reactions can proceed through various mechanisms, including ionic and radical pathways, leading to a range of products. d-nb.info

One significant pathway is the radical addition of the sulfonyl group across the double or triple bond. A modern approach involves the photoredox-catalyzed hydrosulfonylation of alkenes. nih.gov In this process, visible light and a photocatalyst are used to generate a sulfonyl radical from the sulfonyl chloride. This radical then adds to the alkene, and a subsequent hydrogen atom transfer (HAT) step yields the final hydrosulfonylated product. nih.gov This method is notable for its wide functional group tolerance and operational simplicity.

Another potential reaction is chlorosulfonylation, which is an atom transfer radical addition (ATRA) process where both the sulfonyl group and the chlorine atom add across the double bond. nih.gov The reaction of alkanesulfonyl chlorides having α-hydrogens with a base can also lead to the in-situ formation of highly reactive species called sulfenes (RCH=SO₂), which can then undergo cycloaddition reactions with unsaturated partners. wikipedia.org

Friedel-Crafts Sulfonylation and Related Reactions

Rearrangement Reactions and Fragmentations of this compound Derivatives

While specific studies on the rearrangement reactions of this compound derivatives are not extensively documented, the principles of common rearrangement reactions involving sulfonyl groups can be applied. For instance, the Lossen rearrangement converts a hydroxamic acid to an isocyanate through an O-sulfonylated intermediate. bdu.ac.inbdu.ac.in In this process, a derivative formed from a hydroxamic acid and a sulfonyl chloride, such as this compound, would rearrange upon treatment with a base. bdu.ac.inbdu.ac.in

Fragmentation is a key process in mass spectrometry, used to determine molecular structure. When a molecule like this compound is ionized in a mass spectrometer, it can break apart in predictable ways. Common fragmentation pathways include alpha-cleavage and inductive cleavage. libretexts.org In the mass spectrum of butan-2-ol, for example, significant fragments arise from dehydration and α-cleavage. pearson.com For a molecule with a butane (B89635) core, a base peak at an m/z of 43 is often observed, corresponding to the loss of a methyl group. pearson.com Although specific fragmentation data for this compound is not detailed, analogous pathways, such as the loss of the chloride or sulfonyl group, are expected. The molecular ion peak for this compound would be at m/z 156.63, with a key fragment corresponding to the loss of chlorine [M-Cl]⁺ appearing at m/z 121.

Transition Metal-Catalyzed Reactions Involving this compound

This compound serves as an important electrophile in a variety of transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. sioc-journal.cncore.ac.uk

Cross-Coupling Reactions Utilizing Sulfonyl Chlorides

Sulfonyl chlorides are effective electrophilic partners in desulfinylative cross-coupling reactions, where the sulfonyl group is extruded as sulfur dioxide. sioc-journal.cn These reactions have emerged as a significant area of interest, often catalyzed by transition metals like palladium and iron. sioc-journal.cncore.ac.uk While palladium catalysts are widely used for arenesulfonyl chlorides, their application with alkanesulfonyl chlorides can be complicated by competing β-elimination reactions. core.ac.uk

However, iron-based catalysts have proven effective for the cross-coupling of both alkane- and alkenesulfonyl chlorides with Grignard reagents. core.ac.uk These reactions proceed smoothly to form new C-C bonds without the issue of β-elimination that can plague palladium-catalyzed systems. core.ac.uk This makes iron catalysis a particularly relevant pathway for substrates like this compound. The general mechanism for these cross-coupling reactions involves the activation of the sulfonyl chloride by the metal catalyst, followed by transmetalation with the nucleophilic partner and reductive elimination to yield the coupled product. core.ac.uk

| Catalyst System | Reaction Type | Substrate Scope | Key Features |

|---|---|---|---|

| [Fe(acac)3] | Desulfinylative C-C Cross-Coupling | Alkane- and Alkenesulfonyl chlorides with Grignard reagents | Avoids β-elimination common with Pd catalysts. core.ac.uk |

| Pd(OAc)₂/Xantphos | Reductive Coupling | Aryl sulfonyl chlorides | Leads to thioether synthesis via sulfur dioxide extrusion. researchgate.net |

| Palladium Complexes | Desulfinylative C-C Cross-Coupling | Mainly Arenesulfonyl chlorides | Can lead to homocoupling with Grignard reagents. core.ac.uk |

Activation and Functionalization Mediated by Metal Complexes

Metal complexes can mediate the activation of C-H bonds, allowing for novel functionalization pathways. Research has shown that treating an iron(II) bis(amide) carbene complex with alkylsulfonyl chlorides, including butylsulfonyl chloride, results in a complex reaction sequence involving C(sp³)–H bond activation and subsequent C(sp³)–C(sp³) bond formation. nsf.govescholarship.org This demonstrates a previously unknown route to C-C coupling mediated by an iron complex. nsf.gov

Palladium-catalyzed C-H activation is another powerful tool for functionalization. For example, the nitrogen atom of a pyridine ring can direct a palladium catalyst to activate a C-H bond on an adjacent aryl group. rsc.org This palladacycle intermediate can then react with various electrophiles, including sulfonyl chlorides, to achieve regioselective functionalization. rsc.org Dhong and coworkers developed an efficient method for the synthesis of sulfones via the palladium-catalyzed cross-coupling of aryl sulfonyl chlorides with 2-phenyl pyridine, showcasing a regioselective sulfonation that does not require pre-functionalized organometallic reagents. rsc.org

| Metal Complex | Reaction Type | Substrate | Outcome |

|---|---|---|---|

| (IMes)Fe(NTMS₂)₂ | C(sp³)–H Activation / C-C Coupling | Alkylsulfonyl chlorides (e.g., butylsulfonyl chloride) | Formation of a bimetallic Fe complex via C-C bond formation. nsf.govescholarship.org |

| Pd(CH₃CN)₂Cl₂ | C-H Activation / Sulfonation | 2-Phenyl pyridine and p-tolyl sulfonyl chloride | Regioselective synthesis of sulfones. rsc.org |

| Ruthenium(II) Complexes | Oxidative C-H Alkenylation | Sulfonyl chlorides | Direct alkenylation of the C-H bond. acs.org |

Radical Reactions Initiated or Mediated by this compound

Alkylsulfonyl chlorides can participate in radical reactions, often initiated by light or a radical initiator. The Reed reaction, for example, is a free-radical chain reaction that uses UV light to convert hydrocarbons into alkylsulfonyl chlorides by reacting them with sulfur dioxide and chlorine. wikipedia.org The mechanism involves the homolytic cleavage of chlorine to form chlorine radicals, which then abstract a hydrogen from the hydrocarbon. The resulting alkyl radical reacts with SO₂ and then with another chlorine molecule to propagate the chain. wikipedia.org

Sulfonyl chlorides can also serve as precursors to sulfonyl radicals (RSO₂•), which are key intermediates in various transformations. These radicals can be generated under photolytic or thermal conditions and participate in addition reactions to alkenes and alkynes. magtech.com.cn Furthermore, photocatalytic methods have been developed for radical cascade cyclizations using sulfonyl chlorides. acs.org While chlorine radicals are highly reactive, radicals derived from sulfuryl chloride (SO₂Cl₂) are known to be less reactive and therefore more selective in halogenation reactions. masterorganicchemistry.com This principle of controlled radical generation is central to using sulfonyl chlorides in selective synthesis. masterorganicchemistry.com

Applications of Butane 2 Sulfonyl Chloride in Advanced Organic Synthesis

Butane-2-sulfonyl chloride as a Chiral Auxiliary and Resolving Agent

The presence of a stereocenter in this compound inherently suggests its potential for applications in asymmetric synthesis. In principle, if resolved into its individual enantiomers, it can be used as a chiral resolving agent or as a component in the formation of chiral auxiliaries.

A chiral resolving agent functions by reacting with a racemic mixture of another compound (e.g., an amine or alcohol) to form a pair of diastereomers. These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization or chromatography. googleapis.com Once separated, the resolving agent can be chemically cleaved to yield the enantiomerically pure substance. While racemic this compound can be reacted with an optically active compound to form diastereomers, the use of enantiopure this compound as a standard laboratory resolving agent is not widely documented in prominent literature.

Derivatives of this compound are theoretically capable of inducing diastereoselectivity in chemical reactions. When the sulfonyl chloride is reacted with a chiral molecule, the resulting sulfonamide or sulfonate ester contains two chiral centers. The existing chirality of the butane-2-sulfonyl moiety could influence the stereochemical outcome of a subsequent reaction at a different part of the molecule, leading to the preferential formation of one diastereomer over another. However, specific, high-yielding diastereoselective reactions that rely on the butane-2-sulfonyl group as the primary stereocontrol element are not extensively reported in peer-reviewed studies. Its role is more commonly found as a reactive building block rather than a directing auxiliary.

In the field of asymmetric catalysis, chiral ligands are used to create a chiral environment around a metal center, which in turn catalyzes a reaction to produce a chiral product with high enantiomeric excess. Ligands can be synthesized from chiral precursors. A derivative of enantiopure this compound, such as a sulfonamide, could potentially be designed and synthesized to act as a chiral ligand. Despite this theoretical potential, there is a lack of specific examples in the surveyed scientific literature of catalytic systems where a this compound derivative is a key component for asymmetric induction.

Diastereoselective Reactions Utilizing this compound Derivatives

Role in the Synthesis of Biologically Active Molecules and Pharmaceuticals

The most significant application of this compound is as an intermediate in the synthesis of sulfonamide-based compounds, a number of which are investigated for their biological activity. The reaction of this compound with primary or secondary amines is a direct and common method for forming the stable sulfonamide linkage. thieme-connect.com

This compound is a key reagent in the synthesis of various complex molecules under investigation for pharmaceutical use, particularly in oncology and neurology. It serves to introduce the butane-2-sulfonyl group into a target molecule, often forming a sulfonamide bond with an amine functional group on a complex scaffold.

Research has shown its use in synthesizing potential inhibitors for enzymes like histone deacetylase 6 (HDAC6) and BRAF kinase, which are important targets in cancer therapy. google.comgoogle.comgoogle.comgoogle.com For instance, N-phenylbutane-2-sulfonamide, prepared from the reaction of this compound with aniline (B41778) in the presence of pyridine (B92270), serves as an intermediate for novel HDAC6 inhibitors. google.comgoogle.com Similarly, it has been used to prepare precursors for BRAF-V600E inhibitors and heterobifunctional compounds designed for targeted protein degradation. google.comgoogle.com

| Target/Precursor Compound | Amine Substrate | Reagent | Application/Significance | Reference(s) |

| N-Phenylbutane-2-sulfonamide | Aniline | This compound | Intermediate for HDAC6 inhibitors | google.com, google.com |

| N-(2-Chloro-4-fluoro-3-iodophenyl)butane-2-sulfonamide | 2-Chloro-4-fluoro-3-iodoaniline | This compound | Intermediate for BRAF inhibitors | google.com |

| Butane-2-sulfonamide | Ammonium (B1175870) Hydroxide (B78521) | This compound | General sulfonamide building block | googleapis.com |

| BRAF Inhibitor Precursors | Various complex amines | This compound | Synthesis of potential cancer therapeutics | googleapis.com, google.com |

This table presents examples of reactions where this compound is used to create precursors for biologically active molecules.

While this compound is clearly established as a valuable intermediate in the synthesis of complex synthetic molecules for pharmaceutical research, its application in the total synthesis of natural products is not as prominently documented in scientific literature. The strategies employed in natural product synthesis often rely on a different set of protecting groups and activating agents. The primary role of this compound remains in the domain of medicinal chemistry for the construction of novel, non-natural bioactive compounds.

Precursors to Sulfonamide Drugs and Related Bioactive Compounds

This compound in Material Science Applications (Research Realm)

In the research realm of material science, sulfonyl chlorides and their derivatives are explored for creating functional polymers. While direct applications of this compound are not widespread, its derivatives have been investigated for specialized polymer systems.

One notable example involves the synthesis of novel sulfonate esters for creating conducting polymers. A derivative, 4-(2,3-dihydrothieno[3,4-b] thieme-connect.comCurrent time information in Bangalore, IN.dioxin-3-ylmethoxy)this compound, has been synthesized and used as a monomer building block. google.com This compound can be polymerized or copolymerized to create materials based on poly(3,4-ethylenedioxythiophene) (PEDOT), which are known for their electronic conductivity and stability. The incorporation of the sulfonate ester group can modify the properties of the final polymer, such as its solubility, processability, and electronic characteristics. This application highlights a research-driven effort to use the chemistry of sulfonyl chlorides to develop advanced functional materials.

Monomer or Precursor in Polymer Synthesis

While not a monomer in the traditional sense for addition polymerization, this compound is a critical precursor in the synthesis of functional monomers for conductive polymers. A notable example is its use in the preparation of self-doped poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives.

Detailed research by Okuzaki and others has demonstrated a method to synthesize a PEDOT polymer with a butane-2-sulfonate side chain, often referred to as S-PEDOT. nih.govacs.orgtosoh.co.jp In this process, this compound is not directly polymerized but is used to synthesize the monomer, sodium 4-[(2,3-dihydrothieno[3,4-b] Current time information in Bangalore, IN.researchgate.netdioxin-2-yl)methoxy]butane-2-sulfonate (S-EDOT). tosoh.co.jpacs.org The synthesis involves the reaction of (2,3-dihydrothieno[3,4-b] Current time information in Bangalore, IN.researchgate.netdioxin-2-yl)methanol (HMEDOT) with a base like sodium hydride, followed by the addition of 2,4-butane sultone, which is derived from this compound. nih.govacs.org

The resulting S-EDOT monomer can then undergo oxidative polymerization to yield the final S-PEDOT polymer. acs.orgresearchgate.net This "self-doped" polymer is fully soluble in water and exhibits high electrical conductivity, making it a promising material for various organic electronics applications. tosoh.co.jpresearchgate.net The specific isomer, butane-2-sulfonate, was chosen for the monomer synthesis with considerations for the lower toxicity of its precursor, 2,4-butane sultone, which is advantageous for commercial production. tosoh.co.jp

The polymerization of the S-EDOT monomer is typically carried out in an aqueous solution using an oxidizing agent such as iron(II) sulfate (B86663) and ammonium persulfate. nih.govacs.org The properties of the resulting S-PEDOT, including its conductivity, can be influenced by the reaction conditions, such as the monomer concentration. nih.govtosoh.co.jp

| Parameter | Description | Finding | Reference |

|---|---|---|---|

| Precursor | The chemical compound used to synthesize the S-EDOT monomer. | This compound is a precursor to 2,4-butane sultone, which is reacted with HMEDOT. | nih.govacs.org |

| Monomer | The resulting polymerizable unit. | Sodium 4-[(2,3-dihydrothieno[3,4-b] Current time information in Bangalore, IN.researchgate.netdioxin-2-yl)methoxy]butane-2-sulfonate (S-EDOT). | tosoh.co.jpacs.org |

| Polymerization Method | The method used to create the final polymer. | Oxidative polymerization in an aqueous medium. | acs.orgresearchgate.net |

| Polymer | The final conductive polymer. | Self-doped poly(3,4-ethylenedioxythiophene) with a butane-2-sulfonate side chain (S-PEDOT). | nih.govtosoh.co.jp |

| Key Property | An important characteristic of the resulting polymer. | High electrical conductivity (e.g., 30-33 S/cm⁻¹) and fully soluble in water. | nih.gov |

Surface Modification and Functionalization Studies

The class of sulfonyl chlorides is known for its ability to react with hydroxyl and amine groups present on various surfaces, leading to their modification and functionalization. This process can alter surface properties such as hydrophobicity, adhesion, and biocompatibility. However, specific documented examples of this compound being used for surface modification in the scientific literature are not prominent.

In principle, this compound could be employed to create self-assembled monolayers (SAMs) on substrates with appropriate functional groups. The reaction would involve the covalent attachment of the butane-2-sulfonyl moiety to the surface. Such modifications are of interest in materials science for creating surfaces with tailored properties.

Development of Novel Reagents and Catalysts from this compound

Sulfonyl chlorides are valuable starting materials for the synthesis of a wide range of organic reagents and catalysts. The sulfonyl group can be transformed into other functional groups, or the entire molecule can serve as a scaffold for building more complex structures. For instance, the conversion of sulfonyl chlorides to sulfonate esters can turn a poor leaving group (hydroxyl) into a good one, which is a common strategy in organic synthesis. masterorganicchemistry.com

While the development of novel reagents and organocatalysts from various sulfonyl chlorides is an active area of research, specific examples originating from this compound are not widely reported in the surveyed literature. Based on its chemical structure, this compound could potentially be used to synthesize chiral catalysts, where the stereocenter at the second carbon atom could influence the stereochemical outcome of a reaction. However, dedicated studies to explore this potential appear to be limited.

Advanced Spectroscopic and Mechanistic Elucidation of Butane 2 Sulfonyl Chloride and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For butane-2-sulfonyl chloride, a chiral compound, various NMR techniques are employed to assign its regiochemistry and stereochemistry, and to study its derivatives.

¹H NMR and ¹³C NMR for Regio- and Stereochemical Assignment

The confirmation of the this compound structure, as opposed to its isomers like butane-1-sulfonyl chloride, relies heavily on ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling patterns are unique to the specific arrangement of atoms.

Regiochemical Assignment: In this compound, the sulfonyl chloride group is attached to the second carbon of the butane (B89635) chain. This leads to a distinct set of signals in both proton and carbon NMR spectra. The proton attached to the carbon bearing the sulfonyl group (C2) is significantly deshielded due to the strong electron-withdrawing nature of the -SO₂Cl group, and it appears as a complex multiplet. acdlabs.com The adjacent methyl (C1) and methylene (B1212753) (C3) protons also show characteristic shifts and couplings that confirm the "2-sulfonyl" regiochemistry.

Stereochemical Assignment: The C2 carbon is a stereocenter, making this compound a chiral molecule. This chirality renders the two protons on the adjacent methylene group (C3) diastereotopic. masterorganicchemistry.com Consequently, these protons are chemically non-equivalent and are expected to exhibit different chemical shifts and couple with each other (geminal coupling), as well as with the proton on C2 (vicinal coupling), resulting in complex multiplets often referred to as an ABX system.

To determine the enantiomeric composition of a chiral sample, a chiral derivatizing agent, such as (R)-(-)-camphorsulfonyl chloride or Mosher's acid chloride, can be used. fordham.edunih.gov The reaction of racemic this compound with a chiral alcohol, or vice-versa (reaction of a chiral butanol with the sulfonyl chloride), would produce a mixture of diastereomers. These diastereomers exhibit distinct signals in the NMR spectrum, allowing for their quantification and the determination of the enantiomeric excess (ee) of the original sample. fordham.edu

Predicted NMR Data for this compound: The following table presents predicted chemical shift ranges based on data for analogous structures. Actual values may vary depending on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations & Notes |

|---|---|---|---|

| CH₃-CH(SO₂Cl)- | ~1.5 (doublet) | ~15-20 | Couples to the methine proton at C2. |

| -CH(SO₂Cl)- | ~3.7-4.0 (multiplet) | ~65-75 | Chiral center; proton is highly deshielded. Couples to protons on C1 and C3. |

| -CH₂-CH₃ | ~2.0-2.3 (multiplet) | ~25-30 | Diastereotopic protons due to adjacent chiral center, leading to complex splitting. |

| -CH₂-CH₃ | ~1.1 (triplet) | ~10-15 | Couples to the methylene protons at C3. |

¹⁹F NMR and ³³S NMR (if applicable for derivatives/isotopes)

For derivatives of this compound, specialized NMR techniques can provide further structural information.

¹⁹F NMR: This technique is extremely useful for analyzing fluorinated derivatives. biophysics.org If this compound were used to synthesize a fluorinated compound, or if a fluorinated analogue were prepared (e.g., by replacing the chlorine with fluorine to make butane-2-sulfonyl fluoride), ¹⁹F NMR would be a powerful tool. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity. acs.org The chemical shifts are highly sensitive to the local electronic environment, making ¹⁹F NMR an excellent probe for studying subtle structural and conformational changes. acs.orgscholaris.ca

³³S NMR: As a sulfur-containing compound, ³³S NMR is a directly relevant technique. However, its application is often limited by several factors. The ³³S isotope has a very low natural abundance (0.76%) and is a quadrupolar nucleus (spin I = 3/2), which typically results in very broad resonance signals and low sensitivity. mdpi.comhuji.ac.il Despite these challenges, advances in high-field NMR spectrometers have made the acquisition of ³³S NMR spectra for sulfonyl chlorides more feasible. rsc.org The chemical shift of ³³S in sulfonyl chlorides is found in a characteristic region, providing direct evidence for the sulfonyl functional group. huji.ac.ilrsc.org This technique would be most practical if an isotopically enriched sample were synthesized.

Applicability of Specialized NMR for Derivatives:

| Technique | Applicable To | Information Gained | Advantages/Disadvantages |

|---|---|---|---|

| ¹⁹F NMR | Fluorinated derivatives (e.g., butane-2-sulfonyl fluoride) | Confirmation of fluorine incorporation, structural and conformational analysis. | Adv: High sensitivity, wide chemical shift range, 100% natural abundance. biophysics.orgacs.orgDisadv: Requires synthesis of a fluorinated derivative. |

| ³³S NMR | This compound and its derivatives | Direct observation of the sulfur nucleus, confirmation of the sulfonyl group. | Adv: Provides direct information about the sulfur environment. mdpi.comDisadv: Very low sensitivity and broad lines due to low natural abundance and quadrupolar nature. huji.ac.il |

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra of this compound and its derivatives, confirming atomic connectivity and providing insight into conformation. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. mnstate.edu For this compound, COSY would show cross-peaks connecting the C1-H₃ protons to the C2-H proton, the C2-H proton to the C3-H₂ protons, and the C3-H₂ protons to the C4-H₃ protons, thereby tracing the carbon backbone through the proton network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H correlation). huji.ac.il It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For instance, the proton signal at ~3.7-4.0 ppm would show a cross-peak to the carbon signal at ~65-75 ppm, confirming this carbon as C2.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. ipb.pt This information is vital for determining the three-dimensional structure and preferred conformation of the molecule.

Expected 2D NMR Correlations for this compound:

| Experiment | Correlated Nuclei | Purpose |

|---|---|---|

| COSY | H1 ↔ H2, H2 ↔ H3, H3 ↔ H4 | Confirms the sequence of protons along the butyl chain. |

| HSQC | H1 ↔ C1, H2 ↔ C2, H3 ↔ C3, H4 ↔ C4 | Assigns each carbon signal to its attached proton(s). |

| HMBC | H1 ↔ C2; H2 ↔ C1, C3, C4; H4 ↔ C2, C3 | Confirms the connectivity of the carbon skeleton and the position of the functional group. |

| ROESY | H1 ↔ H3, etc. | Provides through-space correlations to determine molecular conformation. |

Mass Spectrometry (MS) in Reaction Pathway Analysis and Product Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and elemental composition. It is particularly useful for identifying reaction products and intermediates. koreascience.kr

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₄H₉ClO₂S), HRMS can easily distinguish it from other compounds with the same nominal mass but different elemental compositions. Furthermore, the characteristic isotopic pattern arising from the presence of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) and sulfur (³²S/³⁴S in a ~22.5:1 ratio) provides definitive confirmation of the presence of these elements. acdlabs.com

Theoretical HRMS Data for this compound (C₄H₉ClO₂S):

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ (³⁵Cl, ³²S) | C₄H₉³⁵ClO₂³²S | 156.0012 |

| [M+2]⁺ (³⁷Cl, ³²S) | C₄H₉³⁷ClO₂³²S | 157.9982 |

| [M+2]⁺ (³⁵Cl, ³⁴S) | C₄H₉³⁵ClO₂³⁴S | 157.9968 |

| [M+H]⁺ (³⁵Cl, ³²S) | C₄H₁₀³⁵ClO₂³²S | 157.0089 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the molecular ion [M]⁺ or protonated molecule [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern is like a molecular fingerprint and provides rich structural information. nih.gov

For alkanesulfonyl chlorides, characteristic fragmentation pathways include:

Loss of Chlorine: Cleavage of the S-Cl bond to form the [M-Cl]⁺ ion.

Loss of Sulfur Dioxide: Elimination of SO₂ from the molecule, which can occur via rearrangement. nih.gov

C-S Bond Cleavage: Fragmentation of the carbon-sulfur bond to generate a sec-butyl cation ([C₄H₉]⁺, m/z 57), which is a very common fragment for butyl isomers. acdlabs.com

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the sulfonyl group.

Analyzing these fragments allows for the confirmation of the structure and differentiation from isomers. For example, the fragmentation of butane-1-sulfonyl chloride would likely produce a primary butyl cation (also m/z 57, but potentially rearranging) and show different patterns of neutral loss compared to the 2-isomer. This analysis is critical in studying reaction mechanisms where sulfonyl chlorides are converted into other products, such as sulfonamides or sulfonate esters, by identifying the characteristic fragments of the newly formed molecules. nih.gov

Predicted MS/MS Fragments for this compound ([M+H]⁺, m/z 157.0):

| Fragment m/z (for ³⁵Cl, ³²S) | Proposed Structure/Loss | Significance |

|---|---|---|

| 121.0 | [M+H - HCl]⁺ or [M - Cl]⁺ | Loss of chlorine atom or HCl molecule. |

| 93.0 | [M+H - SO₂]⁺ | Loss of sulfur dioxide, characteristic of sulfonyl compounds. nih.gov |

| 57.1 | [C₄H₉]⁺ | Formation of the sec-butyl cation, indicates the butyl backbone. acdlabs.com |

| 79.0 | [HSO₂]⁺ or [SO₂H]⁺ | Fragment corresponding to the sulfonyl portion. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques pivotal for the characterization of this compound and its derivatives. These vibrational spectroscopy methods provide detailed information about the molecular structure, particularly the identification of functional groups and the monitoring of chemical transformations.

Infrared (IR) Spectroscopy of this compound is dominated by the characteristic absorptions of the sulfonyl chloride group (-SO₂Cl). The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly intense and diagnostic. The asymmetric stretch typically appears in the range of 1360-1380 cm⁻¹, while the symmetric stretch is observed at 1150-1170 cm⁻¹ vulcanchem.com. The presence of the C-H bonds of the butane backbone gives rise to stretching vibrations in the 2800-3000 cm⁻¹ region and bending vibrations at lower wavenumbers acdlabs.com. The S-Cl stretching vibration is also a key diagnostic peak, though it appears at lower frequencies, typically around 375 cm⁻¹ cdnsciencepub.com.

Raman Spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. For sulfonyl chlorides, the S=O stretching vibrations are also observable in the Raman spectrum, although their intensities may differ from the IR spectrum. The S-Cl stretch is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic tool cdnsciencepub.com. The C-C backbone of the butane chain will also produce characteristic signals in the fingerprint region of the Raman spectrum.

These techniques are invaluable for reaction monitoring . For instance, in the synthesis of sulfonamides from this compound and an amine, the disappearance of the characteristic S-Cl stretching band and the appearance of new bands corresponding to the S-N bond and N-H vibrations of the sulfonamide can be monitored in real-time. This allows for the optimization of reaction conditions and ensures the complete conversion of the starting material.

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) ** | Typical Raman Wavenumber (cm⁻¹) ** | Intensity |

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1360-1380 vulcanchem.com | 1360-1380 | Strong |

| Symmetric S=O Stretch | 1150-1170 vulcanchem.com | 1150-1170 | Strong | |

| S-Cl Stretch | ~375 cdnsciencepub.com | ~375 cdnsciencepub.com | Medium to Strong | |

| Alkyl (C-H) | C-H Stretch | 2800-3000 acdlabs.com | 2800-3000 | Medium to Strong |

| C-H Bend | 1340-1470 | 1340-1470 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral molecules like this compound.

For this compound, which is a chiral molecule due to the stereocenter at the second carbon atom, X-ray crystallography of a single enantiomer or a derivative would allow for the unambiguous determination of its absolute configuration (R or S). This is crucial for applications where stereoisomeric purity is a critical factor, such as in the synthesis of chiral pharmaceuticals. The crystal structure would also reveal details about the conformation of the butane chain and the geometry of the sulfonyl chloride group in the solid state.

The process of obtaining a crystal structure involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic positions can be determined.

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic techniques are indispensable tools in the research and analysis of this compound and its derivatives, enabling their separation, purification, and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. While this compound itself can be analyzed by GC-MS, it is a reactive compound that can degrade in the hot injector port of the chromatograph. Therefore, analysis often involves the conversion of the sulfonyl chloride to more stable derivatives.

For instance, in the analysis of reaction mixtures, unreacted this compound and any volatile byproducts can be detected and quantified. The mass spectrometer provides a fragmentation pattern for each separated component, which acts as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries. In the synthesis of sulfonamides, for example, GC-MS can be used to confirm the identity of the desired product and to detect any impurities.

| Parameter | Typical Value/Condition |

| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250 °C (may need optimization to prevent degradation) |

| Carrier Gas | Helium or Hydrogen |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 280 °C) to separate components with a wide range of boiling points. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Ion Trap |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purification of a broad range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability.

Purity Determination: For this compound and its derivatives, reversed-phase HPLC is a common method for assessing purity. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The purity of a sample is determined by integrating the area of the peak corresponding to the main component and comparing it to the total area of all peaks in the chromatogram. A UV detector is often used, as the sulfonyl chloride group provides sufficient UV absorbance for detection.

Enantiomeric Excess Determination: Since this compound is chiral, determining the enantiomeric excess (e.e.) is often necessary, especially when it is used in stereoselective synthesis. Enantiomers have identical physical properties in a non-chiral environment, so they cannot be separated on a standard achiral HPLC column. To achieve separation, one of two approaches is typically employed:

Chiral HPLC: This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Various types of CSPs are commercially available, and the selection of the appropriate column and mobile phase is crucial for achieving good separation.

Derivatization with a Chiral Reagent: The enantiomeric mixture of this compound can be reacted with a single enantiomer of a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. The relative peak areas of the two diastereomers then correspond to the enantiomeric ratio of the original this compound.

| Analysis Type | Stationary Phase | Mobile Phase | Detector |

| Purity (Reversed-Phase) | C18 or C8 | Acetonitrile/Water or Methanol/Water gradient | UV |

| Enantiomeric Excess (Chiral HPLC) | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol or other non-polar/polar solvent mixtures | UV or Polarimeter |

| Enantiomeric Excess (Derivatization) | C18 or C8 | Acetonitrile/Water or Methanol/Water gradient | UV |

Theoretical and Computational Investigations of Butane 2 Sulfonyl Chloride

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like butane-2-sulfonyl chloride at the atomic level. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and, from that, various molecular properties.

Density Functional Theory (DFT) Studies on Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.com Instead of calculating the complex many-electron wavefunction, DFT determines the electron density, from which the energy and other properties can be derived. For this compound, DFT studies would provide insights into:

Charge Distribution: Calculating atomic charges (e.g., using Mulliken population analysis) would reveal the polarity of the bonds within the molecule. The sulfur atom in the sulfonyl chloride group is expected to be highly electrophilic due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the LUMO is particularly indicative of the electrophilicity of the sulfur atom, predicting its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electrostatic potential on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

While specific data for this compound is unavailable, studies on similar compounds like 2,3,3-trimethylbutane-1-sulfonyl chloride show a significant positive charge on the sulfur atom and a low-energy LUMO localized on the σ*(S–Cl) orbital, underscoring the electrophilic nature of the sulfonyl chloride group.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Computational Method |

| HOMO Energy | (No data available) | B3LYP/6-311++G(d,p) |

| LUMO Energy | (No data available) | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | (No data available) | B3LYP/6-311++G(d,p) |

| Mulliken Charge on S | (No data available) | B3LYP/6-311++G(d,p) |

| Mulliken Charge on Cl | (No data available) | B3LYP/6-311++G(d,p) |

Note: This table is illustrative. No published experimental or computational values for this compound were found.

Ab Initio Calculations for Ground State Geometries

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide highly accurate calculations of molecular geometries by solving the Hartree-Fock equations with corrections for electron correlation. researchgate.netsquarespace.com For this compound, these calculations would determine:

Bond Lengths and Angles: Precise values for all bond lengths (e.g., S=O, S-Cl, S-C, C-C, C-H) and bond angles (e.g., O-S-O, Cl-S-C) in the molecule's most stable conformation.

Conformational Analysis: The butane (B89635) chain and the sulfonyl chloride group can rotate around the C-S bond, leading to different conformers (e.g., gauche, anti). Ab initio calculations can identify the lowest energy (most stable) conformer and the energy differences between various rotational isomers. For instance, in related branched alkyl sulfonyl chlorides, steric repulsion between the alkyl groups and the sulfonyl chloride moiety can force the molecule into specific staggered conformations.

Table 2: Hypothetical Ab Initio Calculated Ground State Geometry of this compound

| Parameter | Predicted Value | Computational Method |

| S=O Bond Length | (No data available) | MP2/aug-cc-pVTZ |

| S-Cl Bond Length | (No data available) | MP2/aug-cc-pVTZ |

| S-C Bond Length | (No data available) | MP2/aug-cc-pVTZ |

| O-S-O Bond Angle | (No data available) | MP2/aug-cc-pVTZ |

| Cl-S-C Bond Angle | (No data available) | MP2/aug-cc-pVTZ |

| Most Stable Conformer | (No data available) | MP2/aug-cc-pVTZ |

Note: This table is illustrative. No published experimental or computational values for this compound were found.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates and transition states that are often difficult to observe experimentally.

Energy Profiles and Activation Barriers for Key Reactions

For this compound, a key reaction to model would be its nucleophilic substitution, for example, its hydrolysis or aminolysis. By calculating the energy of reactants, intermediates, transition states, and products, an energy profile for the reaction can be constructed.

Transition State (TS) Geometry: The geometry of the highest energy point along the reaction coordinate would be determined. For a nucleophilic substitution at the sulfur atom, this could involve a trigonal bipyramidal transition state. cdnsciencepub.com

Activation Energy (Ea) / Gibbs Free Energy of Activation (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate. A higher activation barrier corresponds to a slower reaction. DFT studies on the chloride exchange in arenesulfonyl chlorides have shown that such reactions proceed via a single transition state, consistent with an SN2 mechanism. mdpi.comsquarespace.com

Table 3: Hypothetical Energy Profile for the Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) | Computational Method |

| Reactants (this compound + H₂O) | 0 (by definition) | DFT (e.g., M06-2X) |

| Transition State | (No data available) | DFT (e.g., M06-2X) |

| Products (Butane-2-sulfonic acid + HCl) | (No data available) | DFT (e.g., M06-2X) |

| Activation Barrier (ΔG‡) | (No data available) | DFT (e.g., M06-2X) |

Note: This table is illustrative. No published computational data for the hydrolysis of this compound were found.

Solvent Effects in Computational Simulations

Reactions are typically carried out in a solvent, which can significantly influence reaction mechanisms and rates. Computational models can account for these effects:

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant, capturing bulk electrostatic effects. researchgate.net

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding.

For reactions of sulfonyl chlorides, the choice of solvent can affect the stability of charged intermediates and transition states, thereby altering the activation energy.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. An MD simulation of this compound, typically in a solvent box, would involve:

Force Fields: A classical force field (a set of parameters describing the potential energy of the system) would be used to govern the interactions between atoms.

System Equilibration: The simulation would be run until the system reaches thermal equilibrium.

Production Run: Following equilibration, the simulation is run for a longer period to collect data on the molecule's dynamic behavior.

MD simulations can provide insights into:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute molecule.

Conformational Dynamics: The transitions between different rotational isomers of the butyl chain in real-time.

Intermolecular Interactions: The nature and lifetime of interactions (e.g., van der Waals forces, dipole-dipole interactions) with surrounding solvent molecules or other solutes. While no specific MD studies on this compound were found, simulations on related molecules are used to understand their interactions in biological systems or materials. nih.gov

QSAR and QSPR Studies on this compound Derivatives (if applicable for biological/material applications)

However, the principles of QSAR and QSPR are broadly applicable to the sulfonamide derivatives that can be synthesized from this compound. acs.orgekb.eg Such studies are pivotal in drug discovery and materials science for designing new molecules with enhanced potency, selectivity, or desired physical characteristics. farmaciajournal.comjbclinpharm.org

Applicability for Biological Applications:

Derivatives of this compound, primarily sulfonamides formed by reacting it with various amines, would be candidates for QSAR studies. Aliphatic and aromatic sulfonamides are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. ekb.egjbclinpharm.org For instance, QSAR studies on N-alkylsulfonamides have been performed to identify key structural features that inhibit peptide amyloid-β, relevant to Alzheimer's disease. researchgate.net

A hypothetical QSAR study on a series of novel sulfonamides derived from this compound and various amines would involve the following steps:

Synthesis and Biological Testing: A library of derivatives would be synthesized and tested for a specific biological activity (e.g., antibacterial activity against E. coli).

Descriptor Calculation: For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: These describe the connectivity of atoms (e.g., Wiener index, Balaban index, molecular connectivity indices). jcsp.org.pkj-morphology.com

Physicochemical descriptors: These include properties like molar refractivity (MR), logP (lipophilicity), and molecular weight (MW). researchgate.net

Quantum-chemical descriptors: Derived from computational chemistry calculations (e.g., DFT), these include HOMO/LUMO energies, dipole moment, and atomic charges. jcsp.org.pksmolecule.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. researchgate.net

Validation: The predictive power of the QSAR model would be rigorously tested using statistical validation techniques. j-morphology.com

For example, a QSAR study on a series of sulfonamides showed that descriptors like the Balaban centric index (BAC), molar refractivity (MR), and various connectivity indices (χ) were significantly correlated with their inhibitory activity. researchgate.net

Applicability for Material Applications:

QSPR studies could be employed to predict the physical properties of materials derived from this compound, such as polymers or ionic liquids. For instance, sulfonamides are used as cross-linking agents in polymer chemistry. mdpi.com A QSPR model could predict properties like thermal stability or mechanical strength of the resulting polymers based on the structure of the sulfonamide monomer. Descriptors used in such studies often include topological indices and quantum-chemical parameters to model properties like heat capacity and entropy. jcsp.org.pk

Data Tables for Hypothetical QSAR/QSPR Studies: